molecular formula C16H15ClN4OS B10992611 2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B10992611
M. Wt: 346.8 g/mol
InChI Key: VCWWRIGECITQBT-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound featuring a unique combination of indole, thienopyrazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 6-chloroindole, is synthesized through a Fischer indole synthesis or via direct chlorination of indole.

    Thienopyrazole Synthesis: The thienopyrazole core is constructed through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the 6-chloroindole derivative with the thienopyrazole intermediate using an acylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and thienopyrazole moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Biology: Used in studies to understand its interaction with biological macromolecules like proteins and DNA.

    Pharmacology: Explored for its potential as a therapeutic agent in treating neurological disorders.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with molecular targets such as kinases and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
  • 2-(6-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with biological targets compared to its methoxy or bromo analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C16H15ClN4OS/c1-20-16(12-8-23-9-13(12)19-20)18-15(22)7-21-5-4-10-2-3-11(17)6-14(10)21/h2-6H,7-9H2,1H3,(H,18,22)

InChI Key

VCWWRIGECITQBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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